molecular formula C11H13NO B055393 2-Isopropyl-4H-3,1-benzoxazine CAS No. 115975-92-3

2-Isopropyl-4H-3,1-benzoxazine

Cat. No. B055393
M. Wt: 175.23 g/mol
InChI Key: KIBIEJAPAHTUCY-UHFFFAOYSA-N
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Description

2-Isopropyl-4H-3,1-benzoxazine is a type of heterocyclic compound . The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, to which 2-Isopropyl-4H-3,1-benzoxazine belongs, have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

The synthesis of 2-Isopropyl-4H-3,1-benzoxazine involves a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4H-3,1-benzoxazine can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) can be used .


Chemical Reactions Analysis

The chemical reactions involving 2-Isopropyl-4H-3,1-benzoxazine are diverse. For instance, it can undergo a cyclodehydration reaction . The reaction of compounds with cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-4H-3,1-benzoxazine can be obtained from various databases. For instance, PubChem provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

  • Synthesis of Derivatives : Kobayashi et al. (2009) explored the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives through acid-catalyzed cyclization, highlighting their potential in material science and pharmaceutical applications (Kobayashi, Okamura, & Konishi, 2009).

  • Phytotoxic and Antimicrobial Effects : Macias et al. (2009) discussed the bioactivity of benzoxazinone compounds, noting their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research emphasizes their potential as natural herbicide models and pharmaceutical leads (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Ecological Role and Chemical Defense : The degradation of benzoxazinone-producing plants and their role in chemical defense mechanisms were also explored, highlighting the ecological significance of these compounds (Macias et al., 2009).

  • Potential in Medicinal Chemistry : The synthesis of 4-imino-4H-3,1-benzoxazines by Bonne et al. (2005) illustrates the use of these compounds in the development of new pharmaceuticals, demonstrating their relevance in medicinal chemistry (Bonne, Dekhane, & Zhu, 2005).

  • Agricultural Applications : Further research by Macias et al. (2006) on allelochemicals from the Gramineae family revealed the agronomic utility of benzoxazinones, particularly in their natural insecticidal and antifungal properties (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

  • Efficient Synthesis Methods : Shariat, Samsudin, and Zakaria (2013) developed an efficient one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, indicating a streamlined approach for obtaining these compounds (Shariat, Samsudin, & Zakaria, 2013).

properties

IUPAC Name

2-propan-2-yl-4H-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)11-12-10-6-4-3-5-9(10)7-13-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBIEJAPAHTUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4H-3,1-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-4H-3,1-benzoxazine
Reactant of Route 2
2-Isopropyl-4H-3,1-benzoxazine
Reactant of Route 3
2-Isopropyl-4H-3,1-benzoxazine
Reactant of Route 4
2-Isopropyl-4H-3,1-benzoxazine
Reactant of Route 5
2-Isopropyl-4H-3,1-benzoxazine
Reactant of Route 6
2-Isopropyl-4H-3,1-benzoxazine

Citations

For This Compound
1
Citations
山川富雄, 松倉均, 野村豊, 吉岡満子… - Chemical and …, 1991 - jlc.jst.go.jp
A series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines (3) was synthesized and evaluated for its biological activity against gastric H + /K + -ATPase prepared from rabbit …
Number of citations: 3 jlc.jst.go.jp

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